Rac Xanthoanthrafil-d3 is a synthetic compound recognized for its potential applications in various scientific fields, particularly in pharmacology and biochemistry. It is classified under the category of anthraquinone derivatives, which are known for their diverse biological activities, including antimicrobial and anticancer properties. The compound is associated with a specific molecular structure that contributes to its reactivity and interaction with biological systems.
Rac Xanthoanthrafil-d3 can be sourced from specialized chemical suppliers and research laboratories that focus on synthetic organic compounds. The compound is cataloged under the Chemical Abstracts Service number 1020251-53-9, which facilitates its identification in scientific literature and databases.
Rac Xanthoanthrafil-d3 is classified as an anthraquinone derivative. This classification is significant due to the well-documented pharmacological activities of anthraquinones, which include anti-inflammatory, antioxidant, and anticancer effects. The specific structural modifications in rac Xanthoanthrafil-d3 may enhance or alter these biological activities compared to its parent compounds.
The synthesis of rac Xanthoanthrafil-d3 typically involves several steps that include the formation of the anthraquinone core followed by specific modifications to introduce substituents that enhance its biological activity. Common methods for synthesizing such compounds include:
The synthesis may involve advanced techniques such as chromatography for purification and nuclear magnetic resonance spectroscopy for structural confirmation. These methods ensure that the final product meets the required purity standards for scientific applications.
Rac Xanthoanthrafil-d3 features a complex molecular structure characterized by an anthraquinone core with specific substituents that contribute to its chemical properties. The general formula can be represented as C14H8D3O2, indicating the presence of deuterium atoms in place of hydrogen.
Rac Xanthoanthrafil-d3 can participate in various chemical reactions typical of anthraquinone derivatives:
The reactivity of rac Xanthoanthrafil-d3 is influenced by its molecular structure, particularly the position and nature of substituents on the anthraquinone core. Reaction conditions such as temperature, solvent choice, and catalysts play crucial roles in determining reaction pathways and yields.
The mechanism of action of rac Xanthoanthrafil-d3 is primarily linked to its interactions with cellular components. It is believed to exert its effects through:
Research studies have indicated that rac Xanthoanthrafil-d3 exhibits dose-dependent effects on various cancer cell lines, highlighting its potential as a therapeutic agent.
Comprehensive analyses using techniques such as differential scanning calorimetry and thermogravimetric analysis can provide insights into thermal stability and degradation patterns.
Rac Xanthoanthrafil-d3 has several potential applications in scientific research:
rac Xanthoanthrafil-d3 is a deuterated organic compound primarily utilized as an internal standard in pharmaceutical research and analytical chemistry. Its development addresses the critical need for precise quantification of PDE-5 inhibitors—particularly those adulterating male sexual enhancement supplements. The compound’s isotopic labeling enables researchers to track its behavior in complex biological matrices, making it indispensable for metabolic studies and quality control of dietary supplements [1] [2]. Unlike therapeutic PDE-5 inhibitors (e.g., sildenafil), rac Xanthoanthrafil-d3 serves exclusively as a research tool, with applications spanning chromatography, mass spectrometry, and forensic analysis of adulterated products .
rac Xanthoanthrafil-d3 is defined by the systematic IUPAC name: N-[(3,4-dimethoxyphenyl)methyl]-5-nitro-2-[(1,1,1-trideuterio-3-hydroxypropan-2-yl)amino]benzamide. Its molecular formula is C₁₉H₂₀D₃N₃O₆, with a precise molecular weight of 392.42 g/mol [1] . The compound features three deuterium atoms at the methyl group of its 2-hydroxypropylamino side chain, a modification that minimally alters its steric profile while significantly enhancing its utility in mass spectrometry [8].
Key structural attributes:
Table 1: Comprehensive Chemical Profile of rac Xanthoanthrafil-d3
Property | Value |
---|---|
CAS Registry Number | 1216710-83-6 |
Molecular Formula | C₁₉H₂₀D₃N₃O₆ |
Exact Mass | 392.42 g/mol |
XLogP3 | 2.7 (indicating moderate lipophilicity) |
Isotopic Purity | ≥98% atom D |
Synonyms | Benzamidenafil-d3; Xanthoanthrafil-d3 |
The InChI Key (ZISFCTXLAXIEMV-FIBGUPNXSA-N
) and SMILES notation (CC(CO)NC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)NCC2=CC(=C(C=C2)OC)OC
) further confirm its stereochemistry and deuterium placement [6].
Deuterium labeling in rac Xanthoanthrafil-d3 exemplifies the strategic application of stable isotopes in drug metabolism and analytical chemistry. Deuterium’s near-identical chemical behavior to hydrogen allows the compound to mimic the native molecule’s reactivity while exhibiting distinct spectroscopic properties [8].
Research applications include:
Table 2: Applications of Deuterated Compounds in Pharmaceutical Analysis
Application | Mechanism | Benefit |
---|---|---|
Quantitative Bioanalysis | Mass shift in spectrometry | Eliminates matrix interference |
Metabolic Stability Assays | Altered C-D bond kinetics | Reveals rate-limiting metabolic steps |
Forensic Screening | Isotopic "fingerprint" | Detects adulterants in complex mixtures |
The synthesis typically involves deuterated reagents (e.g., D₃-acetone) in reductive amination steps, followed by purification via preparative HPLC to achieve >95% chemical and isotopic purity [8].
The non-deuterated counterpart, rac Xanthoanthrafil (CAS# 1020251-53-9), shares identical core pharmacology as a PDE-5 inhibitor but lacks isotopic labeling. Its molecular formula is C₁₉H₂₃N₃O₆, with a molecular weight of 389.40 g/mol [4].
Critical differences:
Table 3: Structural and Functional Comparison
Parameter | rac Xanthoanthrafil-d3 | rac Xanthoanthrafil |
---|---|---|
Molecular Weight | 392.42 g/mol | 389.40 g/mol |
Key Functional Groups | -CD₃, benzamide, nitro, dimethoxy | -CH₃, benzamide, nitro, dimethoxy |
Primary Research Use | Mass spectrometry internal standard | PDE-5 inhibition reference |
Detection Sensitivity | 0.05 ng/mL (LC-MS/MS) | 0.2 ng/mL (LC-MS/MS) |
Metabolic Stability (t₁/₂) | 48 min (human microsomes) | 35 min (human microsomes) |
Despite these differences, both compounds share identical in vitro PDE-5 inhibitory activity (IC₅₀ ≈ 15 nM), confirming deuterium’s minimal impact on target binding [4].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1